molecular formula C9H10BrNO3 B13021270 5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B13021270
M. Wt: 260.08 g/mol
InChI Key: GZIVZJVZAFXFRV-UHFFFAOYSA-N
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Description

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 6th position, and a carboxylic acid group at the 3rd position of the pyridine ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form a 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione intermediate. This intermediate then reacts with active methylene nitriles to afford the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and isopropyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biological processes through its interaction with cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the isopropyl group at the 6th position, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

5-bromo-2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10BrNO3/c1-4(2)7-6(10)3-5(9(13)14)8(12)11-7/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

GZIVZJVZAFXFRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=O)N1)C(=O)O)Br

Origin of Product

United States

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